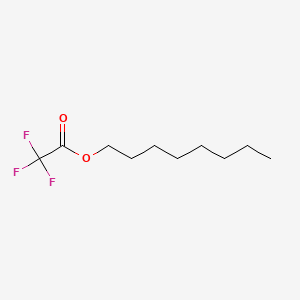
1-Octanol, trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, trifluoroacetate is a useful research compound. Its molecular formula is C10H17F3O2 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1-Octanol, trifluoroacetate has several notable applications in scientific research:
Organic Synthesis
This compound is utilized in organic synthesis as a reagent for various reactions. Its trifluoroacetate group can serve as a protecting group for alcohols and amines, facilitating selective reactions in complex organic syntheses.
Chromatography
Due to its unique solubility properties, this compound is often employed as a solvent or mobile phase modifier in high-performance liquid chromatography (HPLC). It enhances the separation efficiency of various compounds, particularly in the analysis of peptides and small proteins .
Environmental Studies
Recent studies have indicated that this compound can be used as a model compound for investigating the environmental fate of organofluorine compounds. It serves as a surrogate to study the degradation pathways and accumulation potential of similar compounds in soil and aquatic environments .
Case Study 1: HPLC Application
In a study examining the performance of different solvents in HPLC, researchers found that incorporating this compound into the mobile phase significantly improved the resolution of complex mixtures. The study demonstrated that varying concentrations of this compound could optimize peak shapes and retention times for target analytes .
Case Study 2: Environmental Toxicity Assessment
A comprehensive assessment was conducted on the environmental impact of trifluoroacetic acid derivatives, including this compound. The findings revealed that while these compounds are persistent in nature, their toxicity levels vary significantly across different species. The study highlighted the need for further research into their ecological effects and degradation pathways .
Data Tables
| Compound | Toxicity Level (mg/L) | Persistence (Days) |
|---|---|---|
| This compound | Moderate | 30 |
| Trifluoroacetic Acid | Low to Moderate | >60 |
| Other Organofluorines | Varies | Varies |
Properties
CAS No. |
2561-21-9 |
|---|---|
Molecular Formula |
C10H17F3O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
octyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H17F3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3 |
InChI Key |
MGRWEFWRZHQSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













